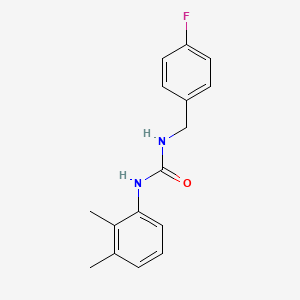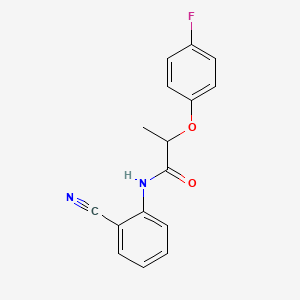![molecular formula C24H25N3O2 B5357311 3-(diphenylmethyl)-5-D-prolyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5357311.png)
3-(diphenylmethyl)-5-D-prolyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(diphenylmethyl)-5-D-prolyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine, also known as DIPT, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a member of the isoxazolo[4,5-c]pyridine family, which has been shown to have various biological activities.
作用机制
3-(diphenylmethyl)-5-D-prolyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine acts as a partial agonist at the NMDA receptor, which is a type of glutamate receptor. It has also been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including the regulation of ion channels and the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of glutamate signaling pathways and the regulation of neuronal excitability. It has also been shown to have potential neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 3-(diphenylmethyl)-5-D-prolyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine in lab experiments is its high potency and selectivity for the NMDA receptor. This allows for more precise modulation of glutamate signaling pathways and the regulation of neuronal excitability. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.
未来方向
There are several future directions for research on 3-(diphenylmethyl)-5-D-prolyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications, and the further elucidation of its mechanism of action. Additionally, further studies are needed to determine the long-term effects of this compound on neuronal function and to investigate its potential use in the treatment of neurodegenerative diseases.
合成方法
3-(diphenylmethyl)-5-D-prolyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine can be synthesized using a variety of methods, including the reaction of diphenylmethane with proline and isoxazoline. One commonly used method involves the reaction of diphenylmethane with proline in the presence of a Lewis acid catalyst, followed by the addition of isoxazoline. The resulting product is this compound, which can be purified using standard chromatography techniques.
科学研究应用
3-(diphenylmethyl)-5-D-prolyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has been studied for its potential use in various scientific research applications, including as a ligand for G protein-coupled receptors (GPCRs) and as a tool for studying the function of glutamate receptors. It has also been shown to have potential therapeutic applications, including as a treatment for depression and anxiety disorders.
属性
IUPAC Name |
(3-benzhydryl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl)-[(2R)-pyrrolidin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c28-24(20-12-7-14-25-20)27-15-13-21-19(16-27)23(26-29-21)22(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-6,8-11,20,22,25H,7,12-16H2/t20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXXVSWZBASGAA-HXUWFJFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC3=C(C2)C(=NO3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)N2CCC3=C(C2)C(=NO3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[6-(dimethylamino)pyridin-3-yl]-5-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5357242.png)

![4-[(3-methylphenyl)thio]-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B5357255.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}-N'-ethylthiourea](/img/structure/B5357259.png)
![N-(2,5-dichlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5357265.png)
![3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5357267.png)

![3-(4-fluorophenyl)-2-methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5357287.png)
![4-[(2-ethyl-1-piperidinyl)carbonyl]-2-(3-methylphenyl)quinoline](/img/structure/B5357300.png)
![3-(2-chlorophenyl)-5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B5357308.png)
amine hydrochloride](/img/structure/B5357315.png)
![3-(3-methylphenyl)-2-[2-(1-naphthyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5357316.png)